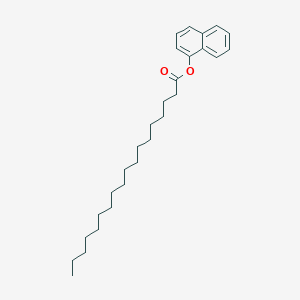

1-Naphthyl stearate

Vue d'ensemble

Description

RO 2433, également connu sous le nom de PSI-6206, est un dérivé désaminé de PSI-6130. Il s'agit d'un inhibiteur puissant et sélectif de la polymérase NS5B du virus de l'hépatite C. Ce composé a été largement étudié pour ses propriétés antivirales, en particulier contre le virus de l'hépatite C .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

RO 2433 est synthétisé par désamination de PSI-6130. La voie de synthèse implique la conversion de PSI-6130 en RO 2433 dans des conditions de réaction spécifiques. Le processus comprend généralement l'utilisation d'agents désaminants et de milieux réactionnels contrôlés pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle

La production industrielle de RO 2433 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus comprend des mesures rigoureuses de contrôle qualité pour assurer la cohérence et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions

RO 2433 subit diverses réactions chimiques, notamment :

Oxydation : RO 2433 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de produits réduits.

Substitution : RO 2433 peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont souvent utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de RO 2433. Ces produits ont été étudiés pour leurs activités biologiques et applications potentielles .

Applications de la recherche scientifique

RO 2433 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des analogues de nucléosides et de leurs propriétés chimiques.

Biologie : Étudié pour ses propriétés antivirales, en particulier contre le virus de l'hépatite C.

Médecine : Enquête sur son utilisation potentielle dans les thérapies antivirales, en particulier pour l'hépatite C.

Industrie : Utilisé dans le développement de médicaments antiviraux et comme étalon de référence dans les processus de contrôle qualité .

Mécanisme d'action

RO 2433 exerce ses effets en inhibant la polymérase NS5B du virus de l'hépatite C. Le composé est métabolisé dans les hépatocytes humains en sa forme triphosphate, qui inhibe ensuite la synthèse de l'ARN par la polymérase du virus de l'hépatite C. Cette inhibition empêche la réplication du virus, exerçant ainsi ses effets antiviraux .

Applications De Recherche Scientifique

RO 2433 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of nucleoside analogs and their chemical properties.

Biology: Studied for its antiviral properties, particularly against the hepatitis C virus.

Medicine: Investigated for its potential use in antiviral therapies, especially for hepatitis C.

Industry: Used in the development of antiviral drugs and as a reference standard in quality control processes .

Mécanisme D'action

RO 2433 exerts its effects by inhibiting the hepatitis C virus NS5B polymerase. The compound is metabolized in human hepatocytes to its triphosphate form, which then inhibits RNA synthesis by the hepatitis C virus polymerase. This inhibition prevents the replication of the virus, thereby exerting its antiviral effects .

Comparaison Avec Des Composés Similaires

Composés similaires

PSI-6130 : Le composé parent de RO 2433, connu pour ses puissantes propriétés antivirales.

PSI-7409 : L'analogue triphosphate de RO 2433, qui inhibe également la polymérase NS5B du virus de l'hépatite C.

PSI-7851 : Le promédicament phosphoramidate de monophosphate de PSI-6206, développé pour ses propriétés antivirales .

Unicité

RO 2433 est unique en raison de son mécanisme d'action spécifique et de sa capacité à inhiber la polymérase NS5B du virus de l'hépatite C. Sa structure désaminée le différencie des autres composés similaires, offrant des profils pharmacocinétiques et métaboliques distincts .

Activité Biologique

1-Naphthyl stearate (CAS Number: 15806-44-7) is an ester derived from stearic acid and 1-naphthol. This compound has garnered attention in various scientific fields due to its unique biological activities, particularly in biochemistry, pharmacology, and environmental science. This article explores the biological activity of this compound, summarizing key findings from relevant research studies.

Overview of Biological Activity

This compound is primarily recognized for its role as a substrate in lipase enzyme assays. Lipases catalyze the hydrolysis of fats, which is crucial in lipid metabolism. The compound's structure allows it to interact with lipid pathways, making it significant in studies related to fat digestion and absorption.

Key Applications:

- Biochemistry : Used as a substrate for lipase activity assays.

- Pharmacology : Explored for its potential to modulate fatty acid-binding proteins (FABPs).

- Environmental Science : Investigated for biodegradation processes and ecological impact.

Lipase Activity Assays

This compound serves as a substrate in colorimetric assays designed to measure lipase activity. The hydrolysis of this compound results in the release of naphthol, which can be quantified through absorbance measurements. This method provides a reliable means to assess lipase function across various biological samples.

| Assay Parameters | Details |

|---|---|

| Substrate | This compound |

| Enzyme | Various lipases |

| Detection Method | Colorimetric (absorbance measurement) |

| Outcome Measurement | Lipase activity (µmol/min) |

Pharmacological Insights

Recent studies have explored the inhibitory effects of this compound on FABPs, particularly FABP5. These proteins are involved in the transport of endocannabinoids and play a role in various physiological processes.

Inhibitory Activity Against FABP5

Research indicates that derivatives of this compound exhibit strong binding affinities to FABP5, with inhibition constants (Ki) in the micromolar range. This suggests potential therapeutic applications in treating conditions related to endocannabinoid signaling.

| Compound | Ki (µM) | Biological Effect |

|---|---|---|

| This compound | ~0.93 | Inhibition of FABP5 |

| SB-FI-26 (related compound) | ~1.19 | Anti-nociceptive and anti-inflammatory |

Environmental Impact

In environmental science, this compound has been studied for its biodegradation pathways. Understanding its breakdown processes is crucial for assessing its ecological risks.

Biodegradation Studies

Research has shown that when spiked into environmental samples, this compound undergoes degradation under various conditions. Analytical techniques are employed to monitor transformation products over time.

| Environmental Condition | Degradation Rate | Products Identified |

|---|---|---|

| Aerobic conditions | Moderate | Various fatty acids and naphthalene derivatives |

| Anaerobic conditions | Slow | Limited degradation observed |

Case Studies

Several case studies highlight the biological activity of this compound:

- Lipase Activity Assay Study : In a controlled laboratory setting, researchers utilized this compound to evaluate lipase activity across different biological samples, demonstrating its effectiveness as a substrate.

- FABP Inhibition Study : A study investigating the binding affinity of various compounds to FABP5 found that derivatives of this compound exhibited significant inhibitory effects, suggesting potential applications in pain management therapies.

- Environmental Biodegradation Research : A comprehensive analysis was conducted on the biodegradation pathways of this compound, revealing insights into its environmental fate and potential ecological risks associated with its use.

Propriétés

IUPAC Name |

naphthalen-1-yl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-28(29)30-27-23-19-21-25-20-17-18-22-26(25)27/h17-23H,2-16,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVDJPQHLSHHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404885 | |

| Record name | 1-Naphthyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15806-44-7 | |

| Record name | 1-Naphthalenyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15806-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.